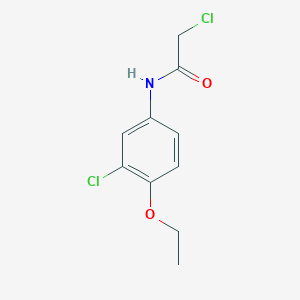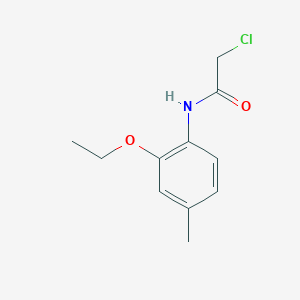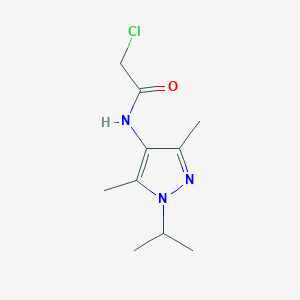
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide, also known as CEP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CEP belongs to the class of amides and is synthesized using a specific method.
Applications De Recherche Scientifique
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide has been found to have potential applications in scientific research, especially in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for developing anticancer drugs. Additionally, 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. By inhibiting HDACs, 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide can alter the expression of genes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels). Additionally, 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide has been found to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide in lab experiments is its ability to selectively inhibit the activity of HDACs. This selectivity can help researchers better understand the role of HDACs in various cellular processes. However, one limitation of using 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research involving 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide. One potential direction is to study its efficacy in combination with other anticancer drugs. Another direction is to investigate its potential use in treating other diseases such as inflammatory bowel disease or multiple sclerosis. Additionally, researchers may explore the use of 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide in combination with other HDAC inhibitors to enhance its anticancer properties.
Conclusion
In conclusion, 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide is a promising chemical compound with potential applications in scientific research. Its ability to selectively inhibit HDACs makes it a valuable tool for studying various cellular processes. While there are limitations to its use, future research may uncover new applications for 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide and its derivatives.
Méthodes De Synthèse
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide is synthesized by reacting 3-chloro-4-ethoxyaniline with chloroacetyl chloride in the presence of a base. This reaction results in the formation of 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide, which can be purified using various techniques such as recrystallization or column chromatography.
Propriétés
IUPAC Name |
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-15-9-4-3-7(5-8(9)12)13-10(14)6-11/h3-5H,2,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRCZKFHWZCLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7575974.png)
![3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7575977.png)


![3-[(3-Chloro-4-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B7576005.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B7576020.png)

![2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7576033.png)
![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7576042.png)
![N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B7576065.png)
![2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576070.png)

![1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7576076.png)